5-Iodoisophthalaldehyde
Overview
Description
5-Iodoisophthalaldehyde is a chemical compound with the molecular formula C8H5IO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 5-Iodoisophthalaldehyde involves the use of (5-iodo-1,3-phenylene)dimethanol, pyridinium chlorochromate, and celite . The reagents are dissolved in dry DCM and stirred overnight under an atmosphere of nitrogen .Molecular Structure Analysis
The molecular structure of 5-Iodoisophthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Scientific Research Applications
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Organic Synthesis Intermediate
- 5-Iodoisophthalaldehyde is an important intermediate in organic synthesis, used to produce other organic compounds .
- The preparation method of 5-Iodoisophthalaldehyde is complex, a common synthesis route is through the corresponding ketone compound reacting with iodides (such as sodium iodide or iodomethane) .
- Specific synthesis routes can be found in organic synthesis chemistry literature and generally require the support of organic synthesis laboratory experimental techniques .
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Organic Field-Effect Transistors
- Isoindigo-based conjugated polymers, which could potentially be synthesized using 5-Iodoisophthalaldehyde, have extensive applications in organic field-effect transistors .
- These polymers have diverse building blocks, mature synthetic pathways, tunable side chains, and unique optoelectronic properties .
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Phototherapy Applications of Gold Nanostars
- 5-Iodoisophthalaldehyde could potentially be used in the synthesis of gold nanostars, which have applications in phototherapy .
- Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible (UV–Vis) region or near-infrared (NIR) region light to treat certain medical conditions .
- Gold nanostars are a kind of promising photothermal agent recently in the biomedical field with its strong absorption in the NIR field, high photothermal conversion efficiency, excellent photothermal stability, and biocompatibility .
Safety And Hazards
properties
IUPAC Name |
5-iodobenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOBEKICGDSVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743726 | |
Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoisophthalaldehyde | |
CAS RN |
859238-51-0 | |
Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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